![molecular formula C16H14ClNO4 B5052493 2-[[2-(4-Chlorophenoxy)acetyl]-methylamino]benzoic acid](/img/structure/B5052493.png)
2-[[2-(4-Chlorophenoxy)acetyl]-methylamino]benzoic acid
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Overview
Description
2-[[2-(4-Chlorophenoxy)acetyl]-methylamino]benzoic acid is a synthetic organic compound known for its potent and selective inhibition of the TRPM4 (Transient Receptor Potential Melastatin member 4) ion channel.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[[2-(4-Chlorophenoxy)acetyl]-methylamino]benzoic acid typically involves the following steps:
Formation of 4-Chlorophenoxyacetic Acid: This is achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base.
Acylation: The 4-chlorophenoxyacetic acid is then acylated with acetic anhydride to form 4-chlorophenoxyacetyl chloride.
Amidation: The 4-chlorophenoxyacetyl chloride is reacted with methylamine to form the intermediate this compound.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Sodium methoxide.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy compounds.
Scientific Research Applications
2-[[2-(4-Chlorophenoxy)acetyl]-methylamino]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Acts as a selective inhibitor of the TRPM4 ion channel, making it useful in studies related to ion channel function and regulation.
Medicine: Exhibits neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The compound exerts its effects primarily by inhibiting the TRPM4 ion channel. This inhibition prevents the influx of calcium ions, thereby reducing cell membrane depolarization. The compound selectively targets TRPM4 without significantly affecting other TRP channels such as TRPM5, TRPM7, TRPM8, TRPV1, TRPV3, and TRPV6. This selective inhibition is crucial for its neuroprotective effects, as it helps to prevent glutamate-induced neurodegeneration .
Comparison with Similar Compounds
- 2-[[2-(2-Chlorophenoxy)acetyl]amino]benzoic acid
- 2-[[2-(4-Bromophenoxy)acetyl]amino]benzoic acid
- 2-[[2-(4-Fluorophenoxy)acetyl]amino]benzoic acid
Comparison: While these compounds share a similar core structure, the presence of different substituents (chlorine, bromine, fluorine) can significantly affect their chemical properties and biological activities. For instance, the 4-chloro derivative is noted for its selective inhibition of TRPM4, whereas other derivatives may exhibit different selectivity profiles or potencies .
Properties
IUPAC Name |
2-[[2-(4-chlorophenoxy)acetyl]-methylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c1-18(14-5-3-2-4-13(14)16(20)21)15(19)10-22-12-8-6-11(17)7-9-12/h2-9H,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXAHCFDHSAHFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)O)C(=O)COC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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